molecular formula C9H16N2O B7763102 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B7763102
M. Wt: 168.24 g/mol
InChI Key: IZLAKWJCCNZRIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with propanal in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Mechanism of Action

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl and methyl group attached to the pyrazole ring, along with a propanol side chain. The structural formula can be represented as follows:

InChI InChI 1S C9H16N2O c1 4 9 12 8 6 11 5 2 10 7 8 3 h6 9 12H 4 5H2 1 3H3\text{InChI }\text{InChI 1S C9H16N2O c1 4 9 12 8 6 11 5 2 10 7 8 3 h6 9 12H 4 5H2 1 3H3}

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The compound demonstrated an IC50 value significantly lower than that of acarbose, a known alpha-amylase inhibitor, suggesting strong potential for managing postprandial blood glucose levels .

CompoundIC50 (mg/mL)Comparison
This compound0.134More potent than acarbose (0.260)
Acarbose0.260Standard control

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies showed that it possesses antifungal activity against several strains, such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm . This suggests its potential utility in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its pyrazole structure allows it to selectively bind to active sites on enzymes or receptors, modulating various biological pathways. Further studies are required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biological assays:

  • Alpha-Amylase Inhibition :
    • The compound was evaluated in vitro against pancreatic alpha-amylase.
    • Docking studies confirmed favorable binding interactions with key residues within the enzyme's active site .
  • Antifungal Efficacy :
    • The compound was tested against multiple fungal strains, demonstrating significant antifungal activity compared to controls like cycloheximide.
    • The results indicated that structural modifications could enhance antifungal potency .

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6,9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLAKWJCCNZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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